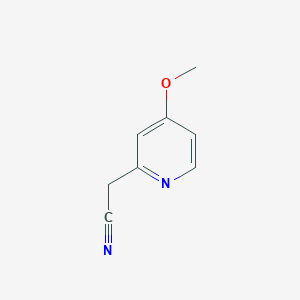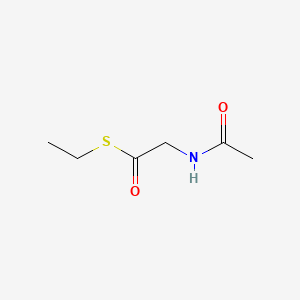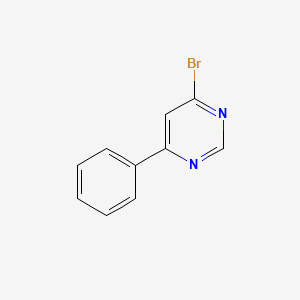
4-(2-Fluoroethoxy)benzaldehyde
Descripción general
Descripción
4-(2-Fluoroethoxy)benzaldehyde is a chemical compound that is widely used in scientific research due to its unique properties. This compound is also known as 2-Fluoro-4-ethoxybenzaldehyde and has the molecular formula C9H9FO2. It is a colorless liquid that has a strong, sweet odor.
Aplicaciones Científicas De Investigación
Chemistry
“4-(2-Fluoroethoxy)benzaldehyde” is a chemical compound with the formula C9H9FO2 . It is used in various chemical reactions. For instance, it can be used in the synthesis of other complex compounds . The compound can be synthesized from 4-hydroxybenzaldehyde and 2-fluoroethyl 4-methylbenzenesulphonate .
Medicine
In the field of medicine, “4-(2-Fluoroethoxy)benzaldehyde” could potentially be used in the development of new drugs . For example, chalcone derivatives have been tested on sucrose-loaded diabetic albino mice, and compound 4-C (2-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl) phenol) showed promising activity .
Pharmaceuticals
“4-(2-Fluoroethoxy)benzaldehyde” could potentially be used in the pharmaceutical industry . It could be used as an intermediate in the synthesis of other pharmaceutical compounds .
Biology
In biology, “4-(2-Fluoroethoxy)benzaldehyde” could potentially be used in various biological studies . However, more research is needed to fully understand its potential applications in this field.
Material Science
While there is currently limited information available on the use of “4-(2-Fluoroethoxy)benzaldehyde” in material science, it’s possible that it could be used in the synthesis of new materials .
Environmental Science
The potential applications of “4-(2-Fluoroethoxy)benzaldehyde” in environmental science are currently not well-documented . Further research is needed to explore its potential uses in this field.
Propiedades
IUPAC Name |
4-(2-fluoroethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJGNPMZUJFVFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00567668 | |
| Record name | 4-(2-Fluoroethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoroethoxy)benzaldehyde | |
CAS RN |
2967-92-2 | |
| Record name | 4-(2-Fluoroethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[c]isoxazole-3-carbaldehyde](/img/structure/B1628194.png)

![6-Methoxybenzo[B]thiophene-3-carboxylic acid](/img/structure/B1628197.png)




![N-[(5-methyl-1,2-oxazol-3-yl)carbamothioyl]benzamide](/img/structure/B1628208.png)


![1-Benzoyl-1,7-diazaspiro[4.4]nonan-6-one](/img/structure/B1628211.png)

![2-(2-Chloro-3-methoxyphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1628214.png)
